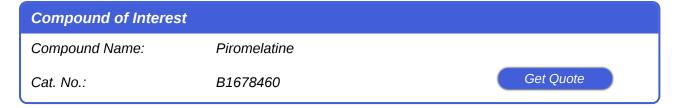


The Pharmacokinetic Profile and Bioavailability of Neu-P11: A Technical Overview

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Neu-P11, also known as **piromelatine**, is a novel investigational drug with a multimodal mechanism of action, targeting both melatonergic (MT1/MT2) and serotonergic (5-HT1A/1D) receptors.[1] This unique pharmacological profile has led to its investigation in a range of therapeutic areas, including insomnia and neurodegenerative diseases. Understanding the pharmacokinetic (PK) properties and bioavailability of Neu-P11 is critical for its continued development and potential clinical application. This technical guide provides a comprehensive overview of the current knowledge on the pharmacokinetics and bioavailability of Neu-P11, based on available preclinical and clinical data.

Pharmacokinetics

Published data from clinical trials indicate that Neu-P11 exhibits a favorable pharmacokinetic profile. Phase I and II studies have demonstrated good absorption and distribution with a dose-proportional pharmacokinetic profile.[2]

Human Pharmacokinetics

A Phase I single ascending dose study in healthy male volunteers evaluated single doses of 5 mg, 20 mg, 50 mg, and 200 mg of Neu-P11. While specific Cmax, Tmax, and AUC values from this study are not publicly available in detail, the development of a sensitive liquid



chromatography-tandem mass spectrometry (LC/MS/MS) method for the quantification of Neu-P11 in human plasma suggests that robust pharmacokinetic data was collected.[3]

A multiple ascending dose study in patients with insomnia provided further insight into the pharmacokinetic profile of Neu-P11. This study, which administered nightly doses of 2 mg, 5 mg, 20 mg, and 50 mg for six days, revealed a half-life (t½) ranging from 1.2 to 2.9 hours.[1] Importantly, no evidence of drug accumulation was observed during this period.[1]

Table 1: Summary of Human Pharmacokinetic Parameters of Neu-P11

Parameter	Value	Population	Study Design	Dosing Regimen
Half-life (t½)	1.2 - 2.9 hours	Insomnia Patients	Multiple Ascending Dose	2, 5, 20, 50 mg nightly for 6 days

Note: Cmax, Tmax, and AUC data from clinical trials are not yet fully published in peer-reviewed literature.

Preclinical Pharmacokinetics

Preclinical studies in animal models, primarily rats, have been conducted to evaluate the efficacy and mechanism of action of Neu-P11. While these studies provide valuable information on drug administration, they do not consistently report detailed pharmacokinetic parameters. The available information focuses on the administration routes and doses used in these efficacy studies.

Table 2: Preclinical Administration of Neu-P11 in Rat Models



Study Focus	Animal Model	Dose	Route of Administration	Vehicle
Memory Deficits	Sprague-Dawley Rats	20 mg/kg	Intraperitoneal (i.p.)	Hydroxyethyl cellulose 1%
Anxiety and Stress	Sprague-Dawley Rats	20 mg/kg	Intraperitoneal (i.p.)	Hydroxyethyl cellulose 1%
Anhedonia and Memory	Wistar Rats	50 mg/kg	Not specified	Not specified

Bioavailability

One study has described Neu-P11 as having "good oral bioavailability".[4] However, a specific oral bioavailability percentage for Neu-P11 in humans or preclinical models has not been reported in the currently available literature. For context, melatonin, a compound with a similar mechanism of action, is known to have low and variable oral bioavailability.[5][6][7][8]

Experimental Protocols Quantification of Neu-P11 in Human Plasma

A validated analytical method for the quantification of Neu-P11 in human plasma has been established, which is crucial for pharmacokinetic analysis.

- Method: Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS)[3]
- Sample Preparation: Solid-phase extraction (SPE)[3]
- Lower Limit of Quantification (LLOQ): 0.39 ng/mL[3]
- Application: Used to analyze plasma samples from a Phase I single ascending dose study in healthy male volunteers.[3]

Preclinical Administration in Rats

The following protocol has been used in several preclinical studies investigating the effects of Neu-P11 in rat models of neurological and metabolic disorders.



- Drug Preparation: Neu-P11 is dissolved in 1% hydroxyethyl cellulose.[9][10]
- Administration: Administered via intraperitoneal (i.p.) injection.[9][10]
- Dosage: A common dosage used in these studies is 20 mg/kg body weight.[9][10]

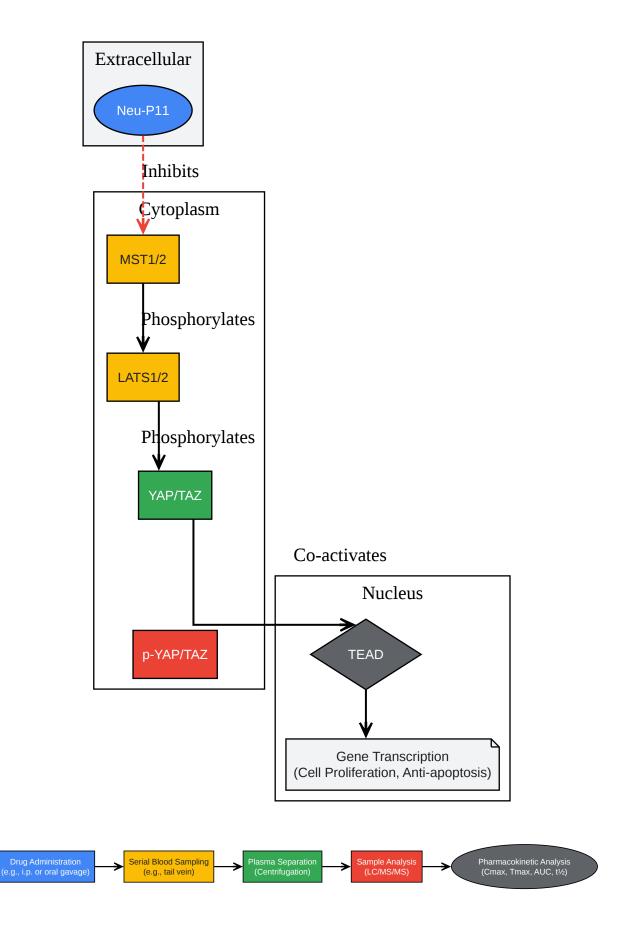
Signaling Pathways and Mechanism of Action

Recent research has begun to elucidate the molecular mechanisms underlying the therapeutic effects of Neu-P11. One of the key pathways identified is the Hippo signaling pathway, particularly in the context of metabolic disorders.

Neu-P11 and the Hippo Signaling Pathway

Studies have shown that Neu-P11 can modulate the Hippo signaling pathway. This pathway is a critical regulator of cell proliferation, apoptosis, and organ size. By inhibiting the Hippo pathway, Neu-P11 is thought to improve immune function and insulin sensitivity in the context of type 2 diabetes.







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References

- 1. alzdiscovery.org [alzdiscovery.org]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. longdom.org [longdom.org]
- 5. Pharmacokinetics and oral bioavailability of exogenous melatonin in preclinical animal models and clinical implications PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of oral and intravenous melatonin in healthy volunteers PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. d-nb.info [d-nb.info]
- 8. Pharmacokinetics of oral and intravenous melatonin in healthy volunteers PMC [pmc.ncbi.nlm.nih.gov]
- 9. sleepreviewmag.com [sleepreviewmag.com]
- 10. researchgate.net [researchgate.net]
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